1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Overview
Description
1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one: is a heterocyclic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol It is characterized by a fused ring system consisting of an imidazole and a pyrazine ring
Mechanism of Action
Target of Action
The primary targets of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one are currently unknown
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on these pathways result in downstream effects that influence cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with glyoxal in the presence of a base can yield the desired compound . The reaction typically requires heating and may involve solvents such as ethanol or water.
Industrial Production Methods: Industrial production of this compound often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1,3-Dihydro-1-(4-piperidinyl)-2H-imidazo[4,5-b]pyrazin-2-one: Used as an intermediate in the synthesis of pharmaceutical compounds.
1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one derivatives: Various derivatives with modifications on the imidazole or pyrazine rings have been studied for their unique properties and applications.
Uniqueness: this compound is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKLYWOFLUIKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299352 | |
Record name | 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16328-63-5 | |
Record name | 16328-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16328-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16328-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of the 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one scaffold have been explored for hypotensive activity?
A1: Research has focused on exploring the structure-activity relationship (SAR) of 6-substituted 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-ones. [, ] This involves modifying the substituent at the 6-position of the core structure to understand its impact on hypotensive activity.
Q2: What are the limitations of the available research data regarding the mechanism of action of these compounds?
A2: While both papers highlight the hypotensive activity of these derivatives [, ], they do not provide detailed information on their specific mechanism of action. Further research is needed to elucidate how these compounds interact with their biological targets and the downstream effects leading to blood pressure reduction.
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